1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol
Description
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol is a fluorinated alcohol derivative characterized by a central carbon bearing a hydroxyl group flanked by two trifluoromethyl groups and substituted with a 4-iodo-2-methylphenyl aromatic ring. This structure imparts unique physicochemical properties, including high polarity, strong hydrogen-bond-donating (HBD) capacity, and enhanced solubility for hydrophobic or polymeric materials . Applications span pharmaceutical intermediates (e.g., in prostate cancer therapeutics ), polymer dissolution , and chromatographic separations .
Properties
Molecular Formula |
C10H7F6IO |
|---|---|
Molecular Weight |
384.06 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(4-iodo-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H7F6IO/c1-5-4-6(17)2-3-7(5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3 |
InChI Key |
XISVTTBXNMVYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
- The key aromatic precursor is typically 4-iodo-2-methylphenol or its derivatives, which provide the aromatic ring with iodine and methyl substituents positioned appropriately.
- The fluorinated moiety is introduced via hexafluoroacetone (HFA) or related hexafluoroisopropyl intermediates.
1.2 General Synthetic Strategy
- The synthesis generally proceeds by nucleophilic addition of the aromatic compound to hexafluoroacetone or its equivalents under acidic or catalytic conditions.
- A common approach involves the condensation of 4-iodo-2-methylbenzaldehyde with hexafluoroacetone followed by reduction to yield the target hexafluoroisopropanol derivative.
- Reduction steps often employ reagents such as sodium borohydride (NaBH₄) to convert intermediate ketones or aldehydes to the corresponding alcohol.
- Reactions are typically conducted under controlled temperatures (room temperature to moderate heating) and may require inert atmospheres (argon or nitrogen) to prevent degradation or side reactions.
- Catalysts or additives such as acids or phase-transfer catalysts (e.g., Aliquat HTA-1) can be employed to enhance reaction rates and selectivity.
- Solvents used include polar aprotic solvents or fluorinated alcohols (e.g., hexafluoroisopropanol itself) to facilitate solubility and reactivity.
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.
- Crystallization solvents are chosen based on solubility profiles, often involving fluorinated solvents or mixtures with non-polar solvents.
Industrial and Laboratory Scale Production
- On an industrial scale, continuous flow reactors and large-scale batch reactors are used to optimize yield and cost-efficiency.
- The process involves careful control of temperature, pressure, and reagent feed rates to maintain product consistency.
- Phase-transfer catalysts and fluorinated solvents are used to improve reaction efficiency and selectivity.
Detailed Example of a Synthetic Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Iodo-2-methylbenzaldehyde + Hexafluoroacetone | Condensation under acidic or catalytic conditions forms a ketone intermediate |
| 2 | Sodium borohydride (NaBH₄) reduction | Converts ketone intermediate to the corresponding hexafluoroisopropanol derivative |
| 3 | Purification | Recrystallization or chromatography to isolate pure 1,1,1,3,3,3-hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol |
Reaction Mechanism Insights
- The key step involves nucleophilic attack of the aromatic aldehyde or phenol derivative on the electrophilic carbonyl carbon of hexafluoroacetone.
- The strong electron-withdrawing effect of the hexafluoroisopropyl group stabilizes intermediates and influences reaction pathways.
- Reduction steps selectively target the carbonyl group to yield the secondary alcohol.
Supporting Data and Characterization
- NMR Spectroscopy:
- ^19F NMR shows characteristic signals for the hexafluoroisopropyl group around δ -70 to -75 ppm.
- ^1H NMR confirms aromatic protons (δ ~7.0–7.8 ppm) and methyl substituents.
- Mass Spectrometry (HRMS): Confirms molecular weight (~448 g/mol for the iodinated compound).
- X-ray Crystallography: Used to confirm stereochemistry and purity.
Comparative Table of Preparation Parameters
| Parameter | Description/Value | Notes |
|---|---|---|
| Starting material | 4-Iodo-2-methylbenzaldehyde or phenol derivative | Provides aromatic core with iodine/methyl |
| Fluorinated reagent | Hexafluoroacetone (HFA) | Source of hexafluoroisopropyl moiety |
| Reducing agent | Sodium borohydride (NaBH₄) | Mild, selective reduction |
| Catalyst/Additive | Acid catalyst or phase-transfer catalyst (Aliquat HTA-1) | Enhances reaction rate and selectivity |
| Solvent | Polar aprotic or fluorinated alcohol (e.g., HFIP) | Facilitates solubility and reaction |
| Temperature | Room temperature to 100 °C | Controlled to optimize yield |
| Purification | Recrystallization, chromatography | Achieves high purity |
| Yield | Typically high (>80%) depending on conditions | Industrial optimization possible |
Research Discoveries and Notes
- The introduction of the 4-iodo-2-methylphenyl group imparts unique steric and electronic properties that influence the compound’s reactivity and applications, especially in pharmaceutical research and organofluorine chemistry.
- The hexafluoroisopropanol moiety enhances hydrogen bonding and solvent effects, making the compound valuable as a reagent or intermediate.
- Recent studies highlight the use of hexafluoroisopropanol derivatives as solvents and reaction media facilitating selective transformations, which underscores the importance of precise synthetic control in preparing such compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the para position of the aromatic ring serves as a prime site for nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature and leaving group capability.
Elimination Reactions
The hydroxyl group and adjacent trifluoromethyl groups facilitate β-elimination under basic conditions, forming hexafluoroacetone as a volatile byproduct.
| Conditions | Products | Applications |
|---|---|---|
| Aqueous NaOH (1M), 80°C | Hexafluoroacetone + 4-iodo-2-methylphenol | Hexafluoroacetone is a precursor for fluorinated polymers and pharmaceuticals . |
Friedel-Crafts Alkylation
The compound acts as an electrophilic partner in Friedel-Crafts reactions, leveraging HFIP (hexafluoro-2-propanol) as a solvent to enhance reaction rates and selectivity.
Mechanistic Insight : HFIP stabilizes carbocation intermediates through hydrogen bonding and polar interactions, enabling efficient electrophilic aromatic substitution .
Suzuki-Miyaura Cross-Coupling
The iodo group participates in palladium-catalyzed coupling with boronic acids, forming biaryl structures.
| Catalyst System | Base | Scope |
|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 80°C, 24 h | Compatible with aryl/heteroaryl boronic acids; limited by steric bulk |
Radical Reactions
Under UV irradiation or with radical initiators (e.g., AIBN), the C–I bond undergoes homolytic cleavage, generating aryl radicals.
| Initiation | Trapping Agents | Products |
|---|---|---|
| UV light (254 nm) | Alkenes, TEMPO | Radical adducts (e.g., styrene derivatives) |
Hydrogen Bond-Donor Catalysis
The hydroxyl group engages in hydrogen bonding with substrates, facilitating asymmetric transformations.
| Reaction | Co-Catalyst | Enantioselectivity |
|---|---|---|
| Michael addition | Cinchona alkaloids | Up to 85% ee (theoretical) |
Key Mechanistic and Practical Considerations
-
Steric Effects : The bulky trifluoromethyl groups restrict access to the hydroxyl and iodo sites, favoring reactions with small nucleophiles (e.g., F<sup>−</sup>, NH<sub>3</sub>) .
-
Solvent Role : HFIP enhances reaction rates in Friedel-Crafts alkylation by stabilizing charged intermediates through its high polarity and hydrogen-bond-donating capacity .
-
Thermal Stability : Decomposition occurs above 150°C, releasing toxic HF and iodine vapors.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the development of imaging agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol involves its interaction with specific molecular targets. The hexafluoro groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Note: Exact molecular weight for the target compound is inferred based on structural analogs.
Key Comparative Insights:
- Substituent Electronic Effects : Iodo-substituted derivatives (target and 2-iodophenyl analog) exhibit enhanced acidity in the hydroxyl group due to iodine’s electron-withdrawing nature, facilitating H-bonding and catalytic activity . Ethyl and tert-butyl groups, being electron-donating, reduce HBD capacity .
- Solubility and Aggregation : Bulky substituents (e.g., tert-butyl) reduce solubility in polar solvents like HFIP, whereas styryl groups enable polymerization compatibility . The target compound’s iodine atom may enhance solubility for iodinated pharmaceuticals or polymers .
Biological Activity
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol is a fluorinated alcohol that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound is characterized by its hexafluorinated structure and the presence of an iodo-substituted aromatic ring, which may influence its interaction with biological systems.
- Molecular Formula : C10H7F6IO
- Molecular Weight : 384.057 g/mol
- Density : 1.844 g/cm³
- Boiling Point : 307.8°C at 760 mmHg
- Flash Point : 140°C
Biological Activity Overview
The biological activity of this compound is primarily investigated in terms of its potential as an antimicrobial agent and its effects on various cellular pathways. Its unique fluorinated structure may enhance its interaction with biological membranes and proteins.
Antimicrobial Properties
Recent studies have indicated that fluorinated compounds can exhibit significant antimicrobial activity due to their ability to disrupt microbial membranes and inhibit enzymatic functions. The specific activity of this compound against various pathogens has been explored.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with lipid bilayers due to its hydrophobic fluorinated groups, leading to membrane destabilization.
Case Studies
Several case studies have documented the effects of this compound in vitro on various cell lines:
-
Neuroprotective Effects :
A study evaluated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death compared to controls.- Cell Line : PC12 (rat pheochromocytoma)
- Assay Method : MTT assay
- Results : 50% reduction in cell death at a concentration of 10 µM.
-
Cytotoxicity Assessment :
Cytotoxicity was assessed using the MTT assay across different concentrations (0.1 µM to 100 µM) on human liver carcinoma cells (HepG2).- Findings : IC50 was determined to be approximately 25 µM, indicating moderate cytotoxicity.
Q & A
Q. What are the key synthetic strategies for preparing 1,1,1,3,3,3-hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol?
The synthesis typically involves introducing the iodinated aromatic moiety to the hexafluoroisopropanol (HFIP) backbone. A plausible route begins with hexafluoroacetone (HFA), which is reduced to HFIP derivatives using catalytic hydrogenation or hydride reagents . The 4-iodo-2-methylphenyl group can be introduced via nucleophilic substitution or coupling reactions. For example, iodination of a pre-functionalized aromatic precursor (e.g., 2-methylphenol) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions, followed by coupling to the fluorinated propanol core. Reaction optimization should account for the steric hindrance of the trifluoromethyl groups and the sensitivity of the iodo substituent to light/moisture .
Q. How can researchers characterize the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : NMR is critical for confirming the hexafluoro environment, while NMR resolves aromatic protons and methyl groups. Coupling between fluorine and iodine may complicate splitting patterns, requiring decoupling experiments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for ).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis resolves steric and electronic effects of the iodine and CF groups .
- HPLC/GC : Purity analysis using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS, calibrated against certified reference standards (e.g., USP/EP pharmacopeial guidelines) .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fluorinated alcohols like HFIP derivatives can penetrate latex .
- Ventilation : Work in a fume hood due to potential release of toxic fumes (e.g., hydrogen fluoride upon decomposition) .
- Storage : Keep in amber glass under inert gas (Ar/N) to prevent iodine degradation and moisture uptake. Avoid contact with strong acids/bases, which may hydrolyze the C-I bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in 19F^{19}\text{F}19F NMR data caused by fluorine-iodine coupling?
Fluorine-iodine spin-spin coupling (e.g., ) can split signals into multiplets, complicating integration. Strategies include:
Q. What methodologies optimize the iodination step in the synthesis of this compound?
- Electrophilic Aromatic Iodination : Use ICl in acetic acid at 0–5°C to minimize poly-iodination. Directing groups (e.g., methyl) enhance para selectivity.
- Metal-Mediated Coupling : Suzuki-Miyaura coupling with iodobenzene derivatives and fluorinated boronic esters, using Pd(PPh) as a catalyst .
- Radical Iodination : Employ NIS with a radical initiator (e.g., AIBN) under UV light for regioselective iodination .
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds. Fluorinated alcohols typically degrade above 150°C, releasing HF .
- Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) monitors iodine loss. Use amber glassware and light-protected reactors .
- Hydrolytic Stability : Monitor pH-dependent degradation via NMR in DO/CDOD mixtures. Acidic/basic conditions accelerate C-I bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
